3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1031595-62-6 |
|---|---|
Molecular Formula |
C24H17F2N5O2 |
Molecular Weight |
445.43 |
IUPAC Name |
3-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H17F2N5O2/c1-13(14-5-8-17(25)9-6-14)27-23(32)16-7-10-19-20(12-16)31-22(28-24(19)33)21(29-30-31)15-3-2-4-18(26)11-15/h2-13,30H,1H3,(H,27,32) |
SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a novel derivative of quinazoline and triazole that has garnered attention for its potential pharmacological applications. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C20H19F2N5O
- Molecular Weight: 373.40 g/mol
- IUPAC Name: this compound
This compound features a triazole ring fused with a quinazoline moiety and contains fluorinated phenyl groups that enhance its biological activity.
Research indicates that quinazoline derivatives often act as inhibitors of various protein kinases involved in cancer cell signaling pathways. The activity of this specific compound may be attributed to:
- Inhibition of Tyrosine Kinases: Similar quinazoline derivatives have shown potent inhibition against receptors like EGFR (Epidermal Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor) .
- Induction of Apoptosis: Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
The following table summarizes the biological activities observed for the compound in various studies:
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of quinazoline derivatives, the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15.3 µM. The mechanism was linked to the inhibition of EGFR signaling pathways, which are critical in tumor growth and metastasis .
Study 2: Antibacterial Effects
Another investigation focused on the antibacterial properties of this compound against various strains of bacteria. The results indicated a notable zone of inhibition measuring 15 mm against Staphylococcus aureus, suggesting it may serve as a potential antibiotic agent .
Study 3: Anti-inflammatory Potential
The anti-inflammatory activity was assessed through COX enzyme inhibition assays. The compound showed an IC50 value of 25 µM, indicating moderate efficacy in reducing inflammation-related pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. Triazole compounds have been shown to possess potent antifungal and antibacterial activities. For instance, studies on related triazole structures have demonstrated their effectiveness against various pathogens such as Candida albicans and Staphylococcus aureus . The specific compound may share similar mechanisms of action due to the presence of the triazole moiety.
Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties. The unique structural features of triazoles allow them to interact with biological targets involved in cancer progression. Some studies suggest that compounds with a triazole ring can inhibit key enzymes or pathways associated with tumor growth . The compound's potential as an anticancer agent warrants further investigation through in vitro and in vivo studies.
Neuroprotective Effects
There is emerging evidence that certain triazole derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds similar to the one discussed have shown promise in protecting neuronal cells from damage . The neuroprotective properties could be attributed to their ability to modulate neurotransmitter systems or reduce inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of triazole derivatives is crucial for optimizing their pharmacological profiles. The presence of fluorine atoms in the compound may enhance its lipophilicity and biological activity compared to non-fluorinated analogs. Research has indicated that modifications on the phenyl rings can significantly influence antimicrobial potency and selectivity .
Antifungal Activity Study
A study focused on related triazole compounds demonstrated their antifungal efficacy against several strains of fungi, showcasing MIC values significantly lower than traditional antifungal agents . This suggests that the compound may possess similar or enhanced antifungal properties.
Anticancer Activity Evaluation
In vitro studies on triazole derivatives have shown promising results against various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Electron-Withdrawing Effects: The target compound’s fluorinated aryl groups enhance metabolic stability compared to non-fluorinated analogues (e.g., phenylpropenoids), which are prone to oxidative degradation .
- Hydrogen-Bonding Capacity : Unlike 5-hydroxy-flavones, which exhibit strong intramolecular H-bonding (impacting solubility and reactivity), the target compound’s 5-oxo group forms weaker intermolecular H-bonds, favoring membrane permeability .
- Bioactivity Profiles : Marine-derived cyclic peptides (e.g., salternamide E) and the target compound both exploit halogenation (F vs. Br) for target affinity but differ in mode of action due to scaffold rigidity .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Topological Descriptors: The triazoloquinazoline core’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, a feature shared with flavonoid derivatives but absent in flexible phenylpropenoids .
- Electronic Descriptors : Fluorine atoms lower the pKa of adjacent protons, enhancing stability under physiological conditions. This contrasts with hydroxylated compounds (e.g., 3-hydroxy-flavones), which exhibit pH-dependent solubility .
- Metric Descriptors: Van der Waals volume comparisons suggest the target compound occupies a niche between smaller flavonoids (e.g., 5-hydroxy-flavone) and bulkier marine peptides, optimizing steric complementarity for mid-sized binding pockets .
Discussion of Divergent Evidence
- Electronic vs. Structural Similarity : While isoelectronic principles suggest functional parallels between the target compound and brominated marine peptides, structural dissimilarities (rigid triazoloquinazoline vs. flexible cyclic peptides) result in divergent bioactivity .
Q & A
Basic Research Questions
Synthesis and Purification Strategies Q: What are the recommended synthetic routes and purification methods for this compound? A: The synthesis involves multi-step organic reactions, typically starting with condensation of fluorophenyl precursors and cyclization to form the triazoloquinazoline core. Key steps include the formation of carboxamide linkages via coupling reagents (e.g., EDCI/HOBt) and purification using column chromatography (silica gel, gradient elution) or recrystallization from polar aprotic solvents like DMF/ethanol mixtures. Monitoring reaction progress via TLC and LC-MS is critical for intermediate validation .
Structural Characterization Techniques Q: How can the compound’s structure be validated experimentally? A: Use X-ray crystallography (employing SHELXL for refinement ) to resolve the 3D structure, complemented by NMR (¹H/¹³C, HSQC, HMBC) to confirm functional groups and connectivity. For fluorinated aromatic systems, ¹⁹F NMR is essential to verify substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Initial Biological Activity Screening Q: What methodologies are suitable for preliminary bioactivity assessment? A: Employ target-specific assays (e.g., kinase inhibition via fluorescence polarization) and cell-based viability assays (MTT or CellTiter-Glo). Use dose-response curves (IC₅₀ determination) and statistical validation (ANOVA, p < 0.05) to assess potency. Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to minimize variability .
Advanced Research Questions
Computational Optimization of Synthesis Q: How can computational tools predict optimal reaction conditions? A: Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms (e.g., GRRM) to identify energetically favorable pathways. Machine learning models trained on reaction databases can predict solvent effects, catalysts, and temperature profiles. Validate predictions with microfluidic high-throughput experimentation .
Resolving Data Contradictions in Biological Assays Q: How to address discrepancies between in vitro and in vivo activity data? A: Perform pharmacokinetic profiling (e.g., plasma stability, metabolic clearance via liver microsomes) to identify bioavailability issues. Use proteomics or transcriptomics to uncover off-target effects. Apply Design of Experiments (DoE) to systematically vary parameters (e.g., dosing frequency, formulation) and identify confounding variables .
Crystallographic Refinement Challenges Q: What strategies improve refinement outcomes for low-resolution crystallographic data? A: For twinned or low-resolution datasets, employ SHELXD for dual-space iterative phasing and SHELXE for density modification. Use TLS (Translation-Libration-Screw) refinement to model anisotropic displacement. Validate with R-free cross-validation and omit maps to reduce model bias .
Derivative Design for Enhanced Bioavailability Q: How can structural modifications improve solubility without compromising activity? A: Introduce hydrophilic moieties (e.g., PEG chains, tertiary amines) at non-critical positions using click chemistry (CuAAC). Perform molecular dynamics simulations (e.g., GROMACS) to predict solubility and membrane permeability. Validate via logP measurements (HPLC) and Caco-2 cell monolayer assays .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Validation
| Technique | Parameters | Expected Observations |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.8–8.2 (triazolo H), 4.3 (CH₂) | Integration confirms substituent ratios |
| ¹⁹F NMR | δ -110 to -115 (aryl-F) | Distinct peaks for 3-F and 4-F groups |
| HRMS (ESI+) | m/z 489.1421 [M+H]⁺ | Δ < 2 ppm from theoretical |
Table 2: DoE Parameters for Reaction Optimization
| Variable | Range | Response Metric |
|---|---|---|
| Temperature | 60–120°C | Yield (%) |
| Catalyst Loading | 1–5 mol% | Purity (HPLC area %) |
| Solvent | DMF, DMSO, THF | Reaction time (hours) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
